Copper bis-3,5-diisopropylsalicylate
Overview
Description
Copper bis-3,5-diisopropylsalicylate is a compound with the molecular formula C26H34CuO6 . It is a lipophilic water-insoluble binuclear complex . This compound has attracted interest due to its wide range of pharmacological activities .
Molecular Structure Analysis
The molecular weight of this compound is 506.1 g/mol . The IUPAC name for this compound is copper;2-carboxy-4,6-di(propan-2-yl)phenolate . The InChI and Canonical SMILES for this compound are also available .Physical and Chemical Properties Analysis
This compound has a molecular weight of 506.1 g/mol . It has 2 hydrogen bond donors, 6 hydrogen bond acceptors, and 6 rotatable bonds .Scientific Research Applications
Radioprotective Properties
Copper bis-3,5-diisopropylsalicylate (CuDIPs) has been studied for its radioprotective properties. Research has demonstrated that CuDIPs can significantly enhance survival rates in mice exposed to lethal doses of gamma-radiation, suggesting its potential use in protecting normal tissues during cancer radiotherapy and shielding against hazardous occupational radiation exposures (Sorenson, 1984).
Interaction with Human Serum Albumin
Studies have investigated the interaction between CuDIPs and human serum albumin (HSA). This research is crucial for understanding the mode of transport of CuDIPs in vivo. Findings indicate multiple copper bonding sites on HSA, with the 3,5-diisopropylsalicylate ligand also bonded to HSA. These insights are essential for comprehending how CuDIPs is transported within the body (Greenaway et al., 2004).
Catalytic Properties
CuDIPs has been found to exhibit catalytic properties, such as in the N-arylation of aliphatic, aromatic, and heteroaromatic amines. This catalytic activity is significant for various chemical synthesis processes, offering efficient pathways for producing N-aryl amines (Nandurkar et al., 2007).
Pharmacological Activities
CuDIPs has demonstrated a range of pharmacological activities, including antiinflammatory, antiulcer, anticancer, and anticarcinogenic effects. Additionally, it has shown potential in aiding recovery from radiation exposure and preventing reperfusion injury. These diverse applications underline its significance in therapeutic contexts (Sorenson et al., 1989).
Structural Studies
Extensive structural studies of CuDIPs and related copper(II) complexes have been conducted. These studies, which include X-ray diffraction and spectroscopic analyses, provide critical insights into the complex's molecular structure and coordination geometry. Such knowledge is pivotal for understanding its chemical behavior and interactions (Greenaway et al., 1988).
Mechanism of Action
Target of Action
Copper bis-3,5-diisopropylsalicylate primarily targets protein kinase C in rat liver . It also interacts with bronchoalveolar cells, neutrophils, macrophages, and lymphocytes .
Mode of Action
This compound inhibits protein kinase C in rat liver and reduces the activity of TPA stimulated protein kinase C . It also increases levels of bronchoalveolar cells and neutrophils, decreases levels of macrophages and lymphocytes .
Biochemical Pathways
This compound affects the biochemical pathways related to inflammation and oxidative stress . It has been shown to have anti-inflammatory activity and to catalyze the disproportionation of superoxide .
Pharmacokinetics
It is known that this compound is a low molecular weight lipid-soluble complex , which suggests it may have good bioavailability.
Result of Action
This compound suppresses the development of lung fibrosis in animal models . It also decreases tumor growth and increases survival rates in animal models of mammary cancer . Furthermore, it has been found to have a protective effect against streptozotocin-induced diabetes mellitus in rats .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Copper bis-3,5-diisopropylsalicylate has been identified as a potent antioxidant . It has been found to interact with various biomolecules, including enzymes and proteins, in biochemical reactions . The nature of these interactions is largely due to the compound’s strong antioxidant activity .
Cellular Effects
The effects of this compound on cells are diverse. It has been found to have a protective effect against streptozotocin-induced diabetes in animals . It influences cell function by reducing the level of hyperglycemia and the mortality rate . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its strong antioxidant activity . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time . Information on the product’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . It has been found to reduce the level of hyperglycemia by 34% and the mortality rate by 29% when administered at a dosage of 5 mg/kg twice a week prior to the injection of streptozotocin .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
copper;2-carboxy-4,6-di(propan-2-yl)phenolate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C13H18O3.Cu/c2*1-7(2)9-5-10(8(3)4)12(14)11(6-9)13(15)16;/h2*5-8,14H,1-4H3,(H,15,16);/q;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVBRFTMKVUPWQT-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(=O)O)[O-])C(C)C.CC(C)C1=CC(=C(C(=C1)C(=O)O)[O-])C(C)C.[Cu+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34CuO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
21246-18-4 (Parent) | |
Record name | Copper, bis(2-hydroxy-3,5-bis(1-methylethyl)benzoato-O(sup 1),O(sup 2))-, (SP-4-1)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057636927 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
506.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21246-18-4, 57636-92-7 | |
Record name | Bis[2-(hydroxy-κO)-3,5-bis(1-methylethyl)benzoato-κO]copper | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21246-18-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Copper, bis(2-hydroxy-3,5-bis(1-methylethyl)benzoato-O(sup 1),O(sup 2))-, (SP-4-1)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057636927 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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